molecular formula C12H7Cl5I+ B580066 Bis(3,4-dichlorophenyl)iodanium;hydrochloride CAS No. 50848-00-5

Bis(3,4-dichlorophenyl)iodanium;hydrochloride

Cat. No.: B580066
CAS No.: 50848-00-5
M. Wt: 455.342
InChI Key: OGXSSIXPTPEBQZ-UHFFFAOYSA-N
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Description

Bis(3,4-dichlorophenyl)iodanium;hydrochloride is an organoiodine compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to an iodine atom, forming a cationic species, which is stabilized by a chloride anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,4-dichlorophenyl)iodanium;hydrochloride typically involves the reaction of iodine with 3,4-dichlorobenzene in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidant. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dichlorophenyl)iodanium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: It can be reduced to form lower oxidation state iodine compounds.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, peracetic acid, or other peroxides are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction can produce iodide salts.

Scientific Research Applications

Bis(3,4-dichlorophenyl)iodanium;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,4-dichlorophenyl)iodanium;hydrochloride involves its ability to act as an electrophile, facilitating various chemical transformations. The iodine atom in the compound can form transient intermediates with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)iodanium;chloride
  • Bis(3,5-dichlorophenyl)iodanium;chloride
  • Bis(2,4-dichlorophenyl)iodanium;chloride

Uniqueness

Bis(3,4-dichlorophenyl)iodanium;hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.

Properties

IUPAC Name

bis(3,4-dichlorophenyl)iodanium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4I.ClH/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8;/h1-6H;1H/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXSSIXPTPEBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[I+]C2=CC(=C(C=C2)Cl)Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl5I+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715041
Record name bis(3,4-dichlorophenyl)iodanium;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50848-00-5
Record name NSC75260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(3,4-dichlorophenyl)iodanium;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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